molecular formula C11H10BrNO3 B1517597 5-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 1020974-19-9

5-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B1517597
M. Wt: 284.11 g/mol
InChI Key: CYLDYVMECLCGPP-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione, also known as 5-bromo-2,3-dihydro-1H-indole-2,3-dione, is an important organic compound used in scientific research. It is a brominated indole-2,3-dione, a derivative of indole, which is a five-membered aromatic heterocyclic compound. 5-Bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is a versatile compound that has been used in a number of different research applications, from synthesis to cell biology.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A novel series of compounds, including derivatives of 5-bromo-1H-indole-2,3-dione, were synthesized under microwave and ultrasound irradiation, showcasing potent antimicrobial activity against bacterial and fungal strains. This highlights the compound's potential as a basis for developing new antimicrobial agents (Ashok et al., 2015).

Neurocytotoxicity Study

Research on 5-hydroxytryptamine-4,7-dione, derived from a similar compound structure, provides insights into the neurocytotoxic effects of these derivatives, indicating their relevance in studying neurological damage mechanisms (Sinhababu & Borchardt, 1988).

Methoxylation of Indoles

The methoxylation of indoles, including the 5-bromo derivatives, has been explored for the synthesis of serotonin, demonstrating the chemical versatility and importance of these compounds in synthesizing biologically active molecules (Saito & Kikugawa, 1979).

Crystal Structure Analysis

Investigations into the crystal and molecular structure of related indole diones have provided valuable insights into their chemical properties and potential applications in drug design and material science (Karalı, 2021).

Anticancer Activity

Derivatives of 5-bromoindole have been synthesized and tested for their biological activity, showing partial effectiveness in combating leukemia cell lines, thus indicating their potential in anticancer drug development (Očenášová et al., 2015).

Molecular Interaction Studies

The study of 5-bromo-1H-indole-3-carbaldehyde derivatives has contributed to understanding molecular interactions and hydrogen bonding patterns, furthering the knowledge of crystal engineering and molecular design (Ali et al., 2005).

properties

IUPAC Name

5-bromo-1-(2-methoxyethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-16-5-4-13-9-3-2-7(12)6-8(9)10(14)11(13)15/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLDYVMECLCGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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